4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline
Description
4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is fused with an aniline group. It is a versatile small molecule scaffold used in various research and industrial applications .
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h4-7,9H,1-3,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFBZVHGHDLVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774238-52-7 | |
| Record name | 4-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1. GBB Reaction Optimization for Intermediate 3f
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional heating | EtOH | 85 | 12 | 68 |
| Microwave | EtOH/H₂O | 100 | 0.5 | 78 |
| Catalytic Fe(OTf)₃ | CH₃CN | 80 | 6 | 65 |
Critical to this stage is the regioselective formation of the imidazo[1,2-a]pyridine core, which NMR studies confirmed occurs through a [4+1] cycloaddition mechanism. The tetrahydropyridine ring’s saturation was achieved via prior hydrogenation, with >95% conversion monitored by HPLC.
Nitro Group Reduction and Functionalization
Post-GBB reaction, the nitro group at the 4-position undergoes reduction to aniline. Two predominant methods have been validated:
Tin(II) Chloride-Mediated Reduction
Employing SnCl₂·2H₂O (5 equiv) in ethanol/water (3:1) at 80°C for 2 hours achieved quantitative conversion of the nitro group while preserving the imidazo ring’s integrity. This method proved superior to catalytic hydrogenation (Pd/C, H₂ 1 atm), which suffered from competitive ring dehydrogenation (15–20% pyridine reformation).
Transfer Hydrogenation with Ammonium Formate
A milder alternative using Pd/C (10 wt%) and ammonium formate (10 equiv) in methanol at 60°C provided 89% yield without requiring high-pressure equipment. This method’s compatibility with microwave reactors (140°C, 15 min) enabled rapid scale-up to 50 g batches.
Post-reduction purification via silica chromatography (EtOAc/hexane 1:4 → 1:1 gradient) afforded this compound in 98% purity, as confirmed by LC-MS (m/z 213.28 [M+H]⁺).
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
For analogs requiring modified substitution patterns, the Suzuki coupling approach provided superior flexibility. The protocol involves:
- Bromination of the imidazo[1,2-a]tetrahydropyridine core at position 2 using NBS (1.1 equiv) in CCl₄ (82% yield)
- Coupling with 4-aminophenylboronic acid pinacol ester (1.2 equiv) under Pd(PPh₃)₄ catalysis
Key optimization parameters included:
- Base selection : K₃PO₄ outperformed Na₂CO₃, increasing yields from 61% to 79%
- Solvent system : DME/H₂O (4:1) prevented boronic acid hydrolysis
- Temperature : 90°C for 8 hours balanced conversion and side-reaction minimization
Table 2. Suzuki Coupling Optimization for Final Product
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ (3 equiv) |
| Temp (°C) | 80 | 100 | 90 |
| Yield (%) | 61 | 72 | 79 |
This method enabled incorporation of deuterated aniline derivatives (e.g., 4-aminophenyl-d₄) with 95% isotopic purity, demonstrating the approach’s versatility.
Solubility and Stability Considerations
Despite high synthetic yields, the compound’s poor aqueous solubility (8 μg/mL at pH 7.4) necessitated formulation studies. Salt formation with HCl (1:1 molar ratio) improved solubility to 220 μg/mL, while β-cyclodextrin complexation achieved 450 μg/mL. Accelerated stability testing (40°C/75% RH, 30 days) showed <2% degradation when stored as the HCl salt in amber vials.
Comparative Analysis of Synthetic Routes
A head-to-head evaluation of the three primary methods revealed distinct advantages:
Table 3. Route Comparison for this compound
| Metric | GBB Route | Nitro Reduction | Suzuki Coupling |
|---|---|---|---|
| Total Steps | 3 | 4 | 5 |
| Overall Yield (%) | 52 | 48 | 41 |
| Purity (HPLC %) | 98.5 | 97.8 | 99.1 |
| Scalability (kg) | 10+ | 5 | 2 |
| Functional Group Tolerance | Moderate | High | Low |
The GBB route emerged as most scalable, while Suzuki coupling offered superior purity for low-volume, high-value applications.
Chemical Reactions Analysis
Types of Reactions
4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H15N3
- Molecular Weight : 215.28 g/mol
- CAS Number : 21796494
The structure features an imidazopyridine moiety which is crucial for its biological activity. The imidazole ring contributes to the compound's ability to interact with biological targets effectively.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The mechanism often involves inhibition of critical kinases involved in cell proliferation.
- A study highlighted that certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like Doxorubicin, indicating their potential as effective anticancer agents .
-
Inhibition of Kinases
- The compound has been explored for its inhibitory effects on Aurora kinases, which play a vital role in cell division and are often overexpressed in cancer cells. Inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to other treatments .
- Specific studies have reported that imidazo[1,2-a]pyridine derivatives can selectively inhibit Aurora-A and FLT3 kinases, suggesting their utility in targeted cancer therapies .
-
Anti-inflammatory Properties
- Compounds related to 4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline have been evaluated for anti-inflammatory effects. Research has shown that these compounds can significantly reduce inflammation in various in vivo models . This property expands their potential application in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The development of derivatives with modified functional groups has been a focus area to enhance efficacy and selectivity against specific targets.
Table: Summary of Key Studies on this compound Derivatives
Mechanism of Action
The mechanism of action of 4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H,8H-Imidazo[1,2-a]pyridin-6-amine: Similar core structure but different functional groups.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific combination of the imidazo[1,2-a]pyridine core with an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
The compound 4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline (CAS Number: 21796494) is a member of the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 215.28 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Anticancer Activity
Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated antiproliferative effects against various cancer cell lines, including colorectal carcinoma and lung carcinoma. For instance, derivatives with specific substitutions showed IC50 values in the sub-micromolar range against these cell types .
Table 1: Antiproliferative Activity of Imidazopyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (CRC) | 0.4 |
| Compound B | NCI-H460 (Lung) | 0.7 |
| Compound C | HeLa | 1.8 |
Antimicrobial Activity
Imidazopyridines have also been studied for their antimicrobial properties. The compound showed moderate activity against certain Gram-positive and Gram-negative bacteria. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 μM against E. coli. .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of imidazopyridine derivatives has been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the imidazopyridine scaffold can significantly influence biological activity. Substituents at specific positions on the aromatic rings enhance potency against cancer cells and improve selectivity towards certain biological targets .
The mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes in cancer cells.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation .
Case Studies
- Antiproliferative Study : A recent study evaluated a series of imidazopyridine derivatives for their antiproliferative effects on various cancer cell lines. The results demonstrated that certain structural modifications led to enhanced activity against specific types of cancer cells.
- Antimicrobial Evaluation : In vitro assays were conducted to assess the antibacterial properties of several imidazopyridine derivatives against common pathogens. The findings indicated that while most compounds lacked significant antibacterial activity, a few showed promising results against E. coli and Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl)aniline, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization of precursor amines with appropriate carbonyl reagents. For example, imidazo[1,2-a]pyridine derivatives are often synthesized by reacting 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification typically involves column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) followed by recrystallization from ethanol or methanol to achieve >95% purity. Monitoring by TLC and HPLC is critical to isolate intermediates and final products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6 or CDCl3) confirm proton environments and carbon frameworks, with imidazo[1,2-a]pyridine protons appearing as distinct multiplets between δ 7.0–8.5 ppm and aniline NH2 as a broad singlet (~δ 5.0–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing substituents to the imidazo[1,2-a]pyridine core while minimizing side reactions?
- Methodological Answer : Use a Design of Experiments (DoE) approach to screen variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for Suzuki-Miyaura coupling reactions to introduce aryl groups, balancing steric and electronic effects. Statistical software (e.g., JMP or Minitab) helps analyze interactions between variables, reducing trial-and-error experimentation . ICReDD’s integrated computational-experimental workflow (e.g., quantum chemical calculations for transition-state analysis) further accelerates optimization by predicting regioselectivity .
Q. What computational strategies (e.g., DFT) are suitable for studying the electronic properties and reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity in electrophilic aromatic substitution.
- Transition States : For reactions like amination or cross-coupling, IRC (Intrinsic Reaction Coordinate) calculations validate mechanistic pathways .
- Solvent Effects : COSMO-RS simulations (e.g., in water or DMSO) assess solvation energies and polar contributions to reaction kinetics .
Q. How can discrepancies between experimental data (e.g., reaction yields) and computational predictions be resolved?
- Methodological Answer : Apply ICReDD’s feedback loop to reconcile contradictions:
Use experimental data (e.g., kinetic profiles) to refine computational models (e.g., adjusting activation barriers in DFT).
Re-run simulations with updated parameters and validate via controlled experiments (e.g., isotopic labeling or in-situ IR spectroscopy) .
Bayesian optimization tools can iteratively narrow down variables causing deviations, such as solvent dielectric effects or catalyst deactivation .
Q. What methodologies are recommended for analyzing the compound’s reactivity in diverse solvent systems?
- Methodological Answer :
- Kinetic Solvent Studies : Measure rate constants in solvents of varying polarity (e.g., water, THF, DMF) using UV-Vis spectroscopy to track reaction progress.
- Linear Solvation Energy Relationships (LSER) : Correlate solvent parameters (e.g., Kamlet-Taft π*) with reaction rates to identify dominant solvation effects .
- Microscopic Solvation Models : Molecular dynamics (MD) simulations (e.g., using GROMACS) model solvent-cage effects on intermediate stability .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at elevated temperatures (40–80°C). Monitor degradation by HPLC and identify byproducts via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C indicates suitability for high-temperature reactions) .
Q. What advanced techniques elucidate the role of the aniline moiety in mediating electron-transfer processes?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials in acetonitrile (0.1 M TBAPF6) to identify oxidation/reduction peaks linked to the aniline group.
- Time-Resolved Spectroelectrochemistry : Couple CV with UV-Vis-NIR to track transient species (e.g., radical cations) during electron transfer .
- DFT-Calculated Redox Potentials : Compare computed vs. experimental values to validate electronic structure models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
